molecular formula C10H11BrN2O4 B1526533 2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid CAS No. 1293197-77-9

2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid

Cat. No.: B1526533
CAS No.: 1293197-77-9
M. Wt: 303.11 g/mol
InChI Key: ORHKPTVTFPKWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid is a nitroaromatic compound with the CAS Registry Number 1293197-77-9 . It has a molecular formula of C10H11BrN2O4 and a molecular weight of 303.11 g/mol . The compound features a 2-methylpropanoic acid group linked via a secondary amine to a 4-bromo-2-nitro-substituted phenyl ring, a structure that is often investigated in medicinal chemistry for its potential biological activity . For instance, structurally similar anilino derivatives have been explored in scientific research as potential agonists of the Formyl Peptide Receptor 2 (FPR2), a target involved in the regulation of inflammation and immune responses . The presence of both bromo and nitro substituents on the aromatic ring makes it a versatile intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions . Researchers value this compound for developing novel chemical entities in drug discovery platforms and as a building block for more complex molecules. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

2-(4-bromo-2-nitroanilino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-10(2,9(14)15)12-7-4-3-6(11)5-8(7)13(16)17/h3-5,12H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHKPTVTFPKWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. The presence of bromine and nitro groups on the aromatic ring contributes to its reactivity and interaction with various biological systems, making it a valuable compound for further exploration.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}BrN2_{2}O4_{4}, with a molecular weight of approximately 300.15 g/mol. The compound features a bromo-substituted aromatic ring, an amino group, and a carboxylic acid functional group, which collectively enhance its potential biological interactions.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets, including enzymes and receptors. Key aspects include:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
  • Halogen Bonding : The bromine atom may participate in halogen bonding, which influences the compound's binding affinity to target proteins and enzymes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibacterial agents.
  • Anticancer Effects : Preliminary studies indicate that it may possess anticancer properties, potentially through the modulation of cellular signaling pathways involved in cancer progression .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism . This inhibition could have implications for metabolic disorders.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.
  • Evaluation of Anticancer Properties : In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, suggesting it may be a candidate for further development as an anticancer drug .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of acetyl-CoA carboxylase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring
Compound Name Substituents Linkage Key Properties Biological/Functional Relevance Ref.
Target Compound 4-Bromo, 2-nitro Amino Strong electron-withdrawing nitro group; moderate lipophilicity Potential pharmaceutical or agrochemical intermediate -
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid 3-Bromo, 4-ethyl Propanoic acid Dihedral angle: 78.4° between carboxyl and benzene planes; 41% synthesis yield Intermediate for pharmaceuticals/agrochemicals; crystal packing via O–H···O hydrogen bonds
2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid 4-Bromo, 3,5-dimethyl Amino Enhanced steric hindrance; storage: dark, inert atmosphere Unknown biological activity; structural analog for drug design
Bezafibrate () 4-Chlorobenzoyl, ethylphenoxy Ester/ether Hypolipidemic agent; lowers triglycerides (43%) and cholesterol (20–25%) Clinically used for lipid management
L35 () 3,5-Dichlorophenyl, carbamoyl Phenoxy Allosteric hemoglobin effector; reduces CO affinity Study of hemoglobin conformational changes

Key Observations :

  • Steric Effects : 3,5-Dimethyl substituents () increase steric bulk, possibly reducing reactivity but improving metabolic stability.
  • Biological Activity: Bezafibrate’s phenoxy linkage and chlorobenzoyl group enable lipid-lowering effects, whereas the target compound’s nitro group may favor interactions with redox-active enzymes.
Linkage and Functional Group Variations
Compound Name Functional Group Synthesis Yield Notable Features Ref.
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate Methyl ester N/A Ester derivative; likely hydrolyzed to target compound in vivo
2-((3-Cyclopentyl-N-methylpropanamido)oxy)-2-methylpropanoic acid (1u) Amidooxy 30% Lower yield due to complex cyclopentyl addition; potential radiosensitizer
2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid Chlorobutanoyl N/A Extended acyl chain; increased lipophilicity
WIN 35,833 () Dichlorocyclopropylphenoxy High oral absorption Rapid absorption; protein-bound in plasma

Key Observations :

  • Ester vs. Acid : Ester derivatives () may serve as prodrugs, improving bioavailability.
  • Amidooxy Linkages: Lower yields (30–47%) in suggest synthetic challenges compared to simpler aryl-amino bonds.
  • Phenoxy vs. Amino: Phenoxy-linked compounds (e.g., L35, WIN 35,833) exhibit distinct pharmacokinetics, such as rapid absorption and protein binding .
Pharmacokinetic and Physicochemical Comparisons
Property Target Compound 2-(3-Bromo-4-ethylphenyl) Analogue Bezafibrate WIN 35,833
Solubility Moderate (carboxylic acid) Low (crystalline, hydrophobic ethyl) High (polar phenoxy) Moderate (protein-bound)
Melting Point Not reported Determined via crystallography Not reported Not reported
Metabolic Stability Nitro group may undergo reduction Stable (alkyl substituents) Ester hydrolysis to active acid Glucuronidation
Protein Binding Likely moderate Not reported High (clinical efficacy) Extensive (plasma proteins)

Key Observations :

  • Crystal Packing : Hydrogen bonding in 2-(3-bromo-4-ethylphenyl) analogue stabilizes dimers, affecting solubility .

Preparation Methods

Selective Bromination of 2-methyl-2-phenylpropanoic Acid

  • Substrate: 2-methyl-2-phenylpropanoic acid is used as the starting material, which can be synthesized from benzene, methacrylic acid, and aluminium chloride as per Prijs (1952).
  • Bromination Conditions:
    • Bromination is performed in an aqueous medium, which is advantageous over traditional halogenated solvents due to environmental and safety considerations.
    • The reaction can be conducted under acidic, neutral, or alkaline conditions.
    • Typically, one to two equivalents of bromine per equivalent of substrate are sufficient; excess bromine is unnecessary and can lead to side reactions.
    • The reaction is carried out at mild temperatures (25–35°C) over several hours to ensure selective para-bromination.
  • Reaction Medium and Workup:
    • The bromination occurs in heterogeneous conditions with solid substrate dispersed in water.
    • After bromination, the reaction mixture is extracted with an organic solvent such as dichloromethane or toluene.
    • The aqueous phase is acidified to precipitate the brominated product.
    • The product is filtered, washed, and dried.
  • Selectivity and Purity:
    • The method yields predominantly 2-(4-bromophenyl)-2-methylpropanoic acid with minor amounts (~1-5%) of 3-bromo isomers.
    • Purity of the isolated product is typically around 95-99% depending on the purification steps.

Introduction of the Nitro Group

  • The nitro group at the ortho position relative to the amino group is introduced via nitration of the brominated intermediate or by using pre-nitrated aromatic amines.
  • Nitration typically involves controlled reaction with nitric acid under conditions that avoid over-nitration or degradation of the brominated intermediate.
  • The nitration step must be carefully controlled to maintain regioselectivity and to prevent substitution at undesired positions.

Amination to Form the Amino Linkage

  • The amino group linking the substituted phenyl ring to the 2-methylpropanoic acid is introduced by nucleophilic substitution or coupling reactions.
  • This can be achieved by reacting the bromonitro-substituted aromatic intermediate with an amine derivative of 2-methylpropanoic acid or via reductive amination methods.
  • The reaction conditions include mild heating and the use of catalysts or coupling agents to facilitate bond formation.

Esterification and Purification (Optional)

  • For ease of purification and handling, the carboxylic acid group in the product can be converted to methyl ester derivatives.
  • Esterification is performed by reacting the acid with methanol in the presence of sulfuric acid at 63–67°C for extended periods (up to 16 hours).
  • The methyl ester facilitates separation of isomers by distillation under reduced pressure.
  • After esterification, the product is washed with aqueous solutions (water, sodium carbonate, sodium chloride) to remove impurities.
  • Final purification involves recrystallization or filtration from solvents like hexanes or heptanes.

Summary Table of Preparation Steps

Step No. Process Description Conditions/Notes Outcome/Purity
1 Synthesis of 2-methyl-2-phenylpropanoic acid From benzene, methacrylic acid, AlCl3 catalyst Substrate for bromination
2 Selective bromination Bromine (1-2 eq.), aqueous medium, 25–35°C, acidic/neutral/alkaline 2-(4-bromophenyl)-2-methylpropanoic acid, 95-99% purity
3 Nitration Controlled nitric acid treatment Introduction of nitro group ortho to amino
4 Amination Coupling with amino derivative or reductive amination Formation of amino linkage
5 Esterification (optional) Methanol, sulfuric acid, 63–67°C, 16 hours Methyl ester derivative for purification
6 Purification Extraction, washing, filtration, recrystallization High purity final product

Research Findings and Industrial Relevance

  • The aqueous bromination method represents a significant improvement over traditional bromination using halogenated solvents like carbon tetrachloride, which are toxic and environmentally hazardous.
  • Selective bromination in water allows for better control of isomer formation and reduces the formation of meta and ortho isomers.
  • The use of esterification to methyl esters facilitates separation and recovery of the product with minimal loss.
  • These methods have been patented and applied industrially, notably in the synthesis of intermediates for pharmaceuticals such as fexofenadine, demonstrating scalability and operational convenience.

Limitations and Considerations

  • Separation of non-brominated starting material from the brominated product by crystallization alone is difficult due to similar solubility profiles; esterification and distillation steps are often necessary.
  • Nitration and amination steps require careful control to maintain selectivity and avoid side reactions.
  • Handling of bromine and nitric acid requires appropriate safety measures due to their corrosive and hazardous nature.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

ParameterMethod A Method B
SolventDMFToluene
BaseK₂CO₃NaH
Temperature (°C)80110
Yield (%)65–7050–55

Q. Optimization Strategies :

  • Use of continuous flow reactors to improve efficiency .
  • Catalytic additives (e.g., phase-transfer catalysts) to enhance reaction rates .

Advanced: How can computational chemistry address contradictions in reported reaction mechanisms or regioselectivity?

Methodological Answer :
Discrepancies in mechanistic pathways (e.g., nitration vs. bromination sequence) or regioselectivity can be resolved using:

  • Density Functional Theory (DFT) : To model transition states and compare activation energies for competing pathways .
  • Molecular Dynamics Simulations : To predict solvent effects on reaction intermediates .
  • Data Mining : Cross-referencing experimental datasets (e.g., crystallographic data in ) with computational predictions to validate mechanisms.

Example : Conflicting reports on nitro-group positioning during synthesis can be analyzed via DFT to determine the most thermodynamically stable intermediate.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.5–1.7 ppm (methyl groups), δ 6.8–8.2 ppm (aromatic protons) .
    • ¹³C NMR : Carboxylic acid carbon at ~170–175 ppm .
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and COOH (~1700 cm⁻¹) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalReference
¹H NMRδ 2.1 (s, 3H, CH₃)
IR1520 cm⁻¹ (NO₂)
MS[M+H]⁺ at m/z 327

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no observed effect)?

Methodological Answer :
Discrepancies may arise from:

  • Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration affecting protein binding) .
  • Structural Analogues : Minor modifications (e.g., bromine vs. chlorine substitution) altering target affinity .
  • Target Specificity : Off-target interactions masked in high-throughput screens.

Q. Strategies :

  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions.
  • X-Ray Crystallography : Resolve binding modes with target enzymes (e.g., kinases) .

Basic: What are its applications in medicinal chemistry and biochemistry?

Q. Methodological Answer :

  • Enzyme Inhibition : The nitro group facilitates redox interactions with enzymes like nitroreductases .
  • Receptor Targeting : The bromine atom enhances halogen bonding with hydrophobic pockets in receptors .
  • Protease Substrates : Used to study cleavage kinetics in inflammatory pathways .

Advanced: What strategies mitigate low yields in scaled-up synthesis?

Q. Methodological Answer :

  • Process Intensification : Use microreactors to control exothermic reactions and reduce by-products .
  • Catalyst Design : Immobilized palladium catalysts for Suzuki-Miyaura cross-coupling of intermediates .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) to maximize yield .

Example : A Plackett-Burman design identified solvent polarity as the critical factor for improving yield from 55% to 75% .

Basic: How is stability assessed under varying storage or experimental conditions?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Decomposition temperature (~200°C) indicates thermal stability .
  • HPLC Monitoring : Detect hydrolysis of the ester or nitro group under acidic/alkaline conditions .
  • Light Sensitivity : UV-Vis spectroscopy to track degradation under photolytic stress .

Advanced: What role does this compound play in designing selective kinase inhibitors?

Q. Methodological Answer :

  • Scaffold Modification : The carboxylic acid group allows conjugation to ATP-binding pocket targeting moieties .
  • Structure-Activity Relationship (SAR) : Methyl and bromine groups optimize steric and electronic interactions with kinase domains .
  • In Silico Docking : Predict binding affinities using AutoDock Vina with crystal structures from the PDB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.